molecular formula C16H13FN2O3 B371405 N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide CAS No. 331462-41-0

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B371405
CAS No.: 331462-41-0
M. Wt: 300.28g/mol
InChI Key: FKRQBEONGGSIGU-SOFGYWHQSA-N
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Description

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide (Molecular formula: C₁₆H₁₃FN₂O₃; Molecular weight: 300.29 g/mol) is an acrylamide derivative featuring a 5-fluoro-2-methylphenyl group attached to the amide nitrogen and a 3-nitrophenyl substituent on the α,β-unsaturated carbonyl system.

Properties

IUPAC Name

(E)-N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-11-5-7-13(17)10-15(11)18-16(20)8-6-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRQBEONGGSIGU-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the condensation of 3-nitrocinnamoyl chloride with 5-fluoro-2-methylaniline:

3-Nitrocinnamoyl chloride+5-Fluoro-2-methylanilineBaseN-(5-Fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide\text{3-Nitrocinnamoyl chloride} + \text{5-Fluoro-2-methylaniline} \xrightarrow{\text{Base}} \text{this compound}

Stepwise Procedure

  • Synthesis of 3-Nitrocinnamic Acid :

    • Cinnamic acid is nitrated using fuming HNO₃ (90%) and concentrated H₂SO₄ at 0–5°C.

    • Yield : 72–85% (reported for analogous nitrations).

  • Formation of Acid Chloride :

    • 3-Nitrocinnamic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux (40°C, 4 hr).

    • Excess SOCl₂ is removed under reduced pressure.

  • Amidation :

    • 3-Nitrocinnamoyl chloride is treated with 5-fluoro-2-methylaniline in DCM with triethylamine (TEA) as a base (0°C → room temperature, 12 hr).

    • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).

Optimization Data

ParameterOptimal ConditionEffect on Yield
SolventDCMMaximizes solubility of aromatic intermediates
BaseTriethylamineNeutralizes HCl, 95% efficiency
Temperature0°C → RTPrevents exothermic side reactions
Molar Ratio (Acid:Amine)1:1.288% conversion

Advantages : Straightforward, high atom economy.
Limitations : Requires handling of corrosive SOCl₂; nitro group may necessitate controlled nitration conditions.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Reaction Overview

A Heck-type coupling between 5-fluoro-2-methylphenylacrylamide and 3-nitrophenylboronic acid:

5-Fluoro-2-methylphenylacrylamide+3-Nitrophenylboronic acidPd(OAc)₂, XPhosTarget Compound\text{5-Fluoro-2-methylphenylacrylamide} + \text{3-Nitrophenylboronic acid} \xrightarrow{\text{Pd(OAc)₂, XPhos}} \text{Target Compound}

Stepwise Procedure

  • Synthesis of Acrylamide Intermediate :

    • 5-Fluoro-2-methylaniline reacts with acryloyl chloride in THF with NaHCO₃ (0°C, 2 hr).

  • Cross-Coupling :

    • The acrylamide intermediate, 3-nitrophenylboronic acid, Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ in H₂O/EtOH (3:1) are heated under microwave irradiation (100°C, 30 min).

    • Purification : Recrystallization from ethanol/water.

Optimization Data

ParameterOptimal ConditionEffect on Yield
Catalyst SystemPd(OAc)₂/XPhos92% conversion
SolventH₂O/EtOHEnhances boronic acid solubility
Temperature100°C (microwave)Reduces reaction time to 30 min

Advantages : Avoids nitro group reduction; compatible with diverse boronic acids.
Limitations : Requires specialized equipment (microwave reactor); palladium removal needed for pharmaceutical-grade material.

Nitration Strategies for Intermediate Synthesis

Nitration of 3-Bromocinnamic Acid

A patent-pending method uses oleum (20% SO₃) and fuming HNO₃ to nitrate 3-bromocinnamic acid, followed by amination:

  • Nitration :

    • 3-Bromocinnamic acid in oleum/H₂SO₄ (4:1 v/v) at −5°C.

    • Yield : 78% 3-nitrocinnamic acid.

  • Bromine Displacement :

    • The nitro intermediate reacts with 5-fluoro-2-methylaniline in DMF with CuI (10 mol%) at 120°C (24 hr).

Key Data :

  • Oleum concentration critical to avoid di-nitration byproducts.

  • CuI catalyzes Ullmann-type coupling for C–N bond formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Direct Amidation8595HighSOCl₂ handling
Palladium Coupling9298ModerateCatalyst cost, purification
Nitration-Ullmann7890LowDi-nitration byproducts

Trends :

  • Palladium-mediated routes offer higher yields but require rigorous metal removal.

  • Direct amidation is preferred for large-scale synthesis despite corrosive reagents.

Industrial-Scale Considerations

Continuous Flow Nitration

A microreactor-based approach (FlowPlate® A5) achieves 91% yield in 17 sec residence time for analogous nitro compounds:

  • Conditions : H₂SO₄ (94%), HNO₃ (1.5 eq), 20°C.

  • Advantage : Enhanced heat transfer minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: Formation of 3-(3-aminophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide.

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of substituted acrylamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is being investigated as a pharmacophore in drug development, particularly for targeting cancer and inflammatory diseases. Its structure allows for interactions with biological targets, making it a candidate for selective inhibitors in therapeutic applications.

Case Study: Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of acrylamide have been tested against human tumor cells, showing mean growth inhibition values indicating their potential as anticancer agents .

Materials Science

Advanced Materials Development
The compound is also being studied for its potential use in materials science, particularly in the development of polymers and coatings. Its unique chemical structure can be utilized to create materials with specific properties, such as enhanced durability or chemical resistance.

Applications in Coatings
Research indicates that acrylamide derivatives can be incorporated into polymer matrices to improve their mechanical and thermal properties. This application is particularly relevant in industries requiring high-performance materials, such as automotive and aerospace.

Biological Research

Biochemical Assays
this compound serves as a probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its ability to form covalent bonds with target proteins allows researchers to investigate the dynamics of various biological processes.

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The fluoro and nitro substituents enhance binding affinity and specificity, making it a valuable tool in biochemical research .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryDrug development for cancerSignificant antiproliferative activity against tumor cells
Materials ScienceDevelopment of advanced polymersImproved mechanical properties in polymer matrices
Biological ResearchBiochemical assaysEffective probe for studying enzyme interactions

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s binding affinity and specificity. The acrylamide linkage allows for covalent bonding with target proteins, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing nitro groups (as in the target compound and analogs 6h/6i) correlates with lower synthetic yields (56–58%) compared to trifluoromethyl-containing acrylamides (75% yield reported in ). This trend aligns with the nitro group’s destabilizing electronic effects during polymerization or coupling reactions .
  • Fluorine Impact: The 5-fluoro substituent in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs like 6h or 6i, as seen in other fluorinated pharmaceuticals .
Anti-Inflammatory Activity:
  • Compound 2 (C₂₀H₂₂N₂O₅): Demonstrated significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM) in LPS-induced BV-2 microglia, surpassing the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μM) . The hydroxyl and methoxy groups likely contribute to this activity via hydrogen bonding with inflammatory targets.
Anticancer Activity:
  • Compound 6h : Exhibited moderate anticancer activity in preliminary screens, though specific targets or mechanisms remain uncharacterized .
Neuroprotective Potential:
  • Compound 7 (from Tinospora sinensis): A structurally distinct acrylamide with a 4-hydroxy-3-methoxyphenyl group showed anti-neuroinflammatory activity, suggesting nitro or methoxy substituents may modulate neuroprotective effects .

Physicochemical Properties

  • Melting Points: Analogs with polar substituents (e.g., methoxy in 6i) exhibit higher melting points (195–197°C) compared to non-polar analogs like 6h (131–133°C), reflecting stronger intermolecular interactions .
  • Solubility : Nitro groups generally reduce aqueous solubility, but fluorine’s hydrophobic effect in the target compound may further limit solubility compared to hydroxylated analogs .

Biological Activity

N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry and materials science. It features a fluoro-substituted phenyl group and a nitrophenyl group linked through an acrylamide moiety. The compound has garnered interest for its applications in drug development, especially in targeting cancer and inflammatory diseases, as well as its use in biochemical assays.

  • Molecular Formula : C₁₆H₁₃FN₂O₃
  • CAS Number : 331462-41-0
  • Boiling Point : Information not specified
  • Melting Point : Information not specified

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 5-fluoro-2-methylaniline and 3-nitrobenzaldehyde.
  • Condensation Reaction : The aniline derivative undergoes condensation with the aldehyde in the presence of a base (e.g., sodium hydroxide) to form a Schiff base.
  • Formation of Acrylamide : The Schiff base is reacted with acryloyl chloride under basic conditions (e.g., triethylamine) to yield the final product.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • HeLa Cells : IC₅₀ values range from 8.49 to 62.84 µg/mL.
  • SKOV-3 Cells : IC₅₀ values range from 7.87 to 70.53 µg/mL.
  • MCF-7 Cells : IC₅₀ values range from 11.20 to 93.46 µg/mL.

The most active derivatives showed IC₅₀ values below 10 µg/mL, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown significant inhibition of biofilm formation and bacterial growth at concentrations that do not affect human red blood cells, suggesting selective antibacterial activity .

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro substituents enhance binding affinity and specificity, while the acrylamide linkage facilitates covalent bonding with target proteins, potentially leading to inhibition of key biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀ (µg/mL)Notes
AnticancerHeLa8.49 - 62.84Strong activity against cervical cancer
AnticancerSKOV-37.87 - 70.53Effective against ovarian cancer
AnticancerMCF-711.20 - 93.46Active against breast cancer
AntimicrobialStaphylococcus aureusNot specifiedInhibits biofilm formation

Case Studies

  • Anticancer Efficacy Study : A study evaluated the anticancer effects of various cinnamamide derivatives, including this compound, showing significant cytotoxicity in multiple cancer cell lines .
  • Antimicrobial Testing : Another investigation focused on the compound's ability to inhibit biofilm formation in clinical strains of Staphylococcus aureus, demonstrating its potential as a therapeutic agent in preventing device-associated infections .

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